Cas no 71685-51-3 (Hexanedioic acid, 3-methyl-, 1-methyl ester, (R)-)

Hexanedioic acid, 3-methyl-, 1-methyl ester, (R)-, is a chiral ester derivative of methyl-substituted adipic acid. Its stereospecific (R)-configuration makes it valuable for asymmetric synthesis and chiral intermediate applications in pharmaceuticals and fine chemicals. The methyl ester group enhances solubility in organic solvents, facilitating reactions under mild conditions. The compound’s structural features, including the branched methyl group, offer steric control in catalytic processes, improving selectivity in complex molecule construction. Its purity and defined chirality are critical for producing enantiomerically pure compounds, meeting stringent requirements in drug development and specialty chemistry. Suitable for controlled esterification and polymerization reactions, it serves as a versatile building block in synthetic chemistry.
Hexanedioic acid, 3-methyl-, 1-methyl ester, (R)- structure
71685-51-3 structure
Product Name:Hexanedioic acid, 3-methyl-, 1-methyl ester, (R)-
CAS No:71685-51-3
MF:C8H14O4
MW:174.194363117218
CID:4155668
PubChem ID:13858909
Update Time:2025-10-19

Hexanedioic acid, 3-methyl-, 1-methyl ester, (R)- Chemical and Physical Properties

Names and Identifiers

    • Hexanedioic acid, 3-methyl-, 1-methyl ester, (R)-
    • Hexanedioic acid, 3-methyl-, 1-methyl ester, (3R)-
    • 71685-51-3
    • (4R)-6-methoxy-4-methyl-6-oxohexanoic acid
    • (4R)-6-methoxy-4-methyl-6-oxohexanoicacid
    • SCHEMBL8326296
    • EN300-7845630
    • Inchi: 1S/C8H14O4/c1-6(3-4-7(9)10)5-8(11)12-2/h6H,3-5H2,1-2H3,(H,9,10)/t6-/m1/s1
    • InChI Key: RYVYFCYIMQBUJZ-ZCFIWIBFSA-N
    • SMILES: C(OC)(=O)C[C@H](C)CCC(O)=O

Computed Properties

  • Exact Mass: 174.08920892Da
  • Monoisotopic Mass: 174.08920892Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 6
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 63.6Ų

Hexanedioic acid, 3-methyl-, 1-methyl ester, (R)- Pricemore >>

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